2,4,6-Trimethylcinnamonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C12H13N/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h4-5,7-8H,1-3H3 |
InChI Key |
UDFISJYISOZLBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC#N)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,6 Trimethylcinnamonitrile
Classical Approaches and Initial Discoveries
While specific historical accounts of the initial discovery of 2,4,6-Trimethylcinnamonitrile are not extensively documented in readily available literature, its synthesis can be understood through classical organic chemistry principles, primarily involving the manipulation of functional groups on a pre-existing carbon skeleton.
Synthesis from α-Cyano-2,4,6-trimethylcinnamic Acid
A plausible classical route to this compound involves the decarboxylation of α-Cyano-2,4,6-trimethylcinnamic acid. In this hypothetical pathway, the carboxylic acid group is removed, typically through heating, to yield the final nitrile product. The mechanism of such a reaction would involve the loss of carbon dioxide from the α-cyano cinnamic acid derivative. While this method is a staple in classical organic synthesis, studies on the decarboxylation of structurally similar compounds like α-cyano-4-hydroxycinnamic acid have been noted under specific conditions such as particle bombardment, which may differ from typical benchtop thermal decarboxylation. researchgate.net
Exploration of Precursors and Reaction Conditions
The primary and most crucial precursor for the majority of synthetic routes leading to this compound is 2,4,6-Trimethylbenzaldehyde (B22134) , also known as mesitaldehyde. This aromatic aldehyde provides the core structure containing the trimethyl-substituted phenyl group. The synthesis of 2,4,6-Trimethylbenzaldehyde itself can be achieved through various methods, including the formylation of mesitylene (B46885) (1,3,5-trimethylbenzene) with carbon monoxide and hydrogen chloride using a Lewis acid catalyst like aluminum chloride. dissertationtopic.net
Classical reaction conditions for the conversion of this precursor into the target cinnamonitrile (B126248) would have likely involved stoichiometric amounts of reagents and potentially harsh conditions, such as high temperatures, to drive reactions like condensation and dehydration.
Modern Synthetic Strategies for Nitrile Introduction
Modern organic synthesis offers more refined, efficient, and selective methods for the introduction of the α,β-unsaturated nitrile functionality. These strategies often employ catalytic systems and offer greater control over the reaction outcome.
Dehydration Routes to Cinnamonitrile Core
A common and effective two-step modern approach involves the creation and subsequent dehydration of an aldoxime intermediate.
Oxime Formation: The synthesis begins with the reaction of 2,4,6-Trimethylbenzaldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. wikipedia.org This reaction forms 2,4,6-Trimethylbenzaldehyde oxime . The existence of a commercially available (E)-isomer of this oxime suggests this is a stable and accessible intermediate. cymitquimica.com
Dehydration to Nitrile: The formed oxime is then subjected to dehydration to yield this compound. A wide array of modern reagents can achieve this transformation under mild conditions. These methods are generally more efficient and produce cleaner reactions than older, more corrosive dehydrating agents.
| Dehydrating Agent/System | Typical Solvent | General Reaction Conditions | Reference |
|---|---|---|---|
| Triethylamine/Sulphur Dioxide | Varies | Mild temperatures | General method |
| Zeolites | Varies (often solvent-free) | Heating may be required | General method |
| Ferrous Sulfate | DMF | Reflux | General method |
| Oxalyl Chloride/Triethylamine/Triphenylphosphine oxide (catalytic) | DCM | Room temperature, rapid reaction | General method |
Catalytic Approaches to α,β-Unsaturated Nitriles
Direct C-C bond forming reactions provide a highly efficient route to the cinnamonitrile core, primarily through condensation reactions.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde, in this case, 2,4,6-Trimethylbenzaldehyde, with an active methylene (B1212753) compound such as malononitrile (B47326) . nih.gov The reaction is typically catalyzed by a weak base. Modern advancements have introduced a variety of efficient catalysts that can operate under mild conditions. nih.govresearchgate.net The reaction proceeds via a nucleophilic addition of the deprotonated malononitrile to the aldehyde, followed by dehydration to form the α,β-unsaturated product. nih.gov It is important to note that significant steric hindrance from the two ortho-methyl groups on the benzaldehyde (B42025) ring can reduce the reaction rate compared to less substituted benzaldehydes. nih.gov
| Catalyst | Solvent | Temperature | Key Advantage | Reference |
|---|---|---|---|---|
| Amino-functionalized Metal-Organic Frameworks (MOFs) | Ethanol | Room Temperature | High efficiency, mild conditions | nih.gov |
| Deep Eutectic Solvents (DESs) | DES (as solvent and catalyst) | Room Temperature | Green, halogen-free approach | researchgate.net |
| NiCu Nanohybrids on Carbon Nanotubes | Ethanol | Reflux | Heterogeneous, reusable catalyst | nih.gov |
| Ammonium (B1175870) Acetate (Microwave) | Solvent-free | Microwave Irradiation | Rapid, solvent-free conditions | General method |
Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for constructing the C=C double bond with high stereoselectivity. wikipedia.orgalfa-chemistry.com This reaction involves treating 2,4,6-Trimethylbenzaldehyde with the carbanion generated from a phosphonate (B1237965) reagent, specifically diethyl cyanomethylphosphonate . A key advantage of the HWE reaction is that it typically yields the thermodynamically more stable (E)-alkene as the major product. wikipedia.orgorganic-chemistry.org Furthermore, the water-soluble phosphate (B84403) byproduct is easily removed during workup, simplifying purification compared to the related Wittig reaction. alfa-chemistry.com
| Base | Solvent | General Temperature | Stereoselectivity | Reference |
|---|---|---|---|---|
| Sodium Hydride (NaH) | THF, DME | 0 °C to Room Temperature | High (E)-selectivity | alfa-chemistry.com |
| Sodium Methoxide (NaOMe) | Methanol, THF | Room Temperature | High (E)-selectivity | organic-chemistry.org |
| Potassium Carbonate / 18-crown-6 | Acetonitrile, Toluene | Room Temperature to Reflux | Good (E)-selectivity | General method |
| Lithium Hydroxide (B78521) (LiOH) | THF/Water | Room Temperature | Good (E)-selectivity | General method |
Chemo- and Regioselective Considerations in Synthesis
Control over selectivity is a hallmark of modern synthetic methods.
Chemoselectivity: The catalytic approaches, such as the Knoevenagel and HWE reactions, are highly chemoselective. The reactions specifically target the aldehyde functional group of 2,4,6-Trimethylbenzaldehyde, leaving the alkyl substituents on the aromatic ring untouched. This prevents unwanted side reactions and ensures the integrity of the molecular framework.
Regioselectivity: In the context of synthesizing this compound from its primary precursor, regioselectivity mainly pertains to the formation of the new carbon-carbon double bond. Both the Knoevenagel condensation and the HWE reaction are inherently regioselective, forming the double bond exclusively between the former carbonyl carbon and the carbon of the nitrile-containing reagent. Due to the symmetry of the 2,4,6-trimethylbenzaldehyde precursor, there are no alternative sites on the aromatic ring for the initial reaction to occur.
Stereoselectivity: The geometry of the newly formed double bond is a critical aspect. The Horner-Wadsworth-Emmons reaction is renowned for its high preference for forming the (E)-isomer of the α,β-unsaturated product. wikipedia.orgorganic-chemistry.org This selectivity arises from the thermodynamic stability of the intermediates in the reaction mechanism. While the Knoevenagel condensation can sometimes yield a mixture of (E) and (Z) isomers, reaction conditions can often be tuned to favor the formation of the more stable (E)-2,4,6-Trimethylcinnamonitrile.
Reactivity and Mechanistic Studies of 2,4,6 Trimethylcinnamonitrile
Reduction Pathways and Products
The reduction of 2,4,6-trimethylcinnamonitrile can proceed through several pathways, yielding a variety of products depending on the reducing agent and reaction conditions. The conjugated system allows for the selective reduction of either the nitrile group or the alkene moiety, or the complete saturation of the molecule.
Partial Reduction to Imines and Aldehydes (e.g., Diisobutylaluminum Hydride)
The partial reduction of the nitrile functionality in α,β-unsaturated nitriles to an imine, which can then be hydrolyzed to an aldehyde, is a common transformation achieved using sterically hindered reducing agents like Diisobutylaluminum Hydride (DIBAL-H). masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine.
The mechanism involves the coordination of the Lewis acidic aluminum center of DIBAL-H to the nitrogen atom of the nitrile. This coordination increases the electrophilicity of the nitrile carbon, facilitating the transfer of a hydride ion from the DIBAL-H to the carbon. This results in the formation of an aluminum-imine intermediate. chemistrysteps.com Subsequent aqueous workup hydrolyzes this intermediate to yield the corresponding α,β-unsaturated aldehyde, 2,4,6-trimethylcinnamaldehyde.
Table 1: Predicted Outcome of Partial Reduction of this compound This table is based on typical results for similar reactions and not on experimental data for this specific compound.
| Reagent | Temperature (°C) | Expected Intermediate | Final Product (after hydrolysis) |
| Diisobutylaluminum Hydride (DIBAL-H) | -78 | N-aluminated imine | 2,4,6-Trimethylcinnamaldehyde |
Complete Reduction to Saturated Amine Derivatives (e.g., Sodium Borohydride)
While sodium borohydride (B1222165) (NaBH₄) is generally considered a mild reducing agent, it can selectively reduce the carbon-carbon double bond of α,β-unsaturated nitriles, leaving the nitrile group intact. tandfonline.comtandfonline.comsioc-journal.cnoup.com This reaction typically proceeds via a Michael-type addition of a hydride ion to the β-carbon of the alkene.
For the complete reduction of both the nitrile and the alkene moieties to a saturated amine, more potent reducing conditions are generally required. While NaBH₄ alone is often insufficient to reduce the nitrile group, its reactivity can be enhanced by the addition of transition metal salts. However, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are more commonly employed for the complete reduction of nitriles to primary amines. In the case of this compound, such a reduction would be expected to yield 3-(2,4,6-trimethylphenyl)propan-1-amine.
Table 2: Predicted Outcomes of Reduction of this compound with Borohydride Reagents This table is based on typical results for similar reactions and not on experimental data for this specific compound.
| Reagent | Conditions | Expected Primary Product |
| Sodium Borohydride (NaBH₄) | Methanol/Pyridine | 3-(2,4,6-trimethylphenyl)propanenitrile tandfonline.comtandfonline.com |
| Lithium Aluminum Hydride (LiAlH₄) | THF, reflux | 3-(2,4,6-trimethylphenyl)propan-1-amine |
Catalytic Hydrogenation of the Nitrile and Alkene Moieties
Catalytic hydrogenation is a versatile method for the reduction of both nitriles and alkenes. The selectivity of the reaction can be controlled by the choice of catalyst, solvent, and reaction conditions. bme.hunih.gov For α,β-unsaturated nitriles like this compound, hydrogenation can lead to the saturated nitrile, the unsaturated amine, or the fully saturated amine. researchgate.net
For instance, using a palladium catalyst (e.g., Pd/C) typically favors the hydrogenation of the carbon-carbon double bond first, leading to the formation of 3-(2,4,6-trimethylphenyl)propanenitrile. acs.org In contrast, catalysts like Raney nickel or rhodium are often used for the hydrogenation of the nitrile group to a primary amine. bme.hu Achieving selective hydrogenation of the nitrile group while preserving the double bond is challenging but can be accomplished under specific conditions with certain catalysts, such as supported copper catalysts. bme.hu Complete hydrogenation of both functional groups would yield 3-(2,4,6-trimethylphenyl)propan-1-amine.
Table 3: Predicted Outcomes of Catalytic Hydrogenation of this compound This table is based on typical results for similar reactions and not on experimental data for this specific compound.
| Catalyst | Conditions | Expected Major Product |
| Pd/C | H₂, moderate pressure | 3-(2,4,6-trimethylphenyl)propanenitrile |
| Raney Ni | H₂, high pressure, NH₃ | 3-(2,4,6-trimethylphenyl)propan-1-amine |
| Supported Cu | H₂, optimized conditions | 2,4,6-Trimethylcinnamylamine bme.hu |
Nucleophilic Additions to the Nitrile Functionality
The nitrile group in this compound is susceptible to nucleophilic attack at the electrophilic carbon atom. This reactivity allows for the synthesis of a variety of derivatives.
Reactivity with Organometallic Reagents (e.g., Grignard Reagents)
Grignard reagents (RMgX) readily add to the nitrile functionality to form an intermediate imine anion, which upon acidic hydrolysis, yields a ketone. masterorganicchemistry.comucalgary.ca In the reaction of this compound with a Grignard reagent, the nucleophilic alkyl or aryl group of the Grignard reagent would attack the nitrile carbon. The resulting intermediate, after workup, would be a ketone where the cyano group has been replaced by a carbonyl group and the Grignard's R-group. The α,β-unsaturation is expected to remain intact under these conditions.
The mechanism involves the formation of a magnesium salt of an imine after the initial nucleophilic addition. This intermediate is stable and does not react further with the Grignard reagent. ucalgary.ca The subsequent hydrolysis step is crucial for the formation of the final ketone product.
Table 4: Predicted Outcome of Grignard Reaction with this compound This table is based on typical results for similar reactions and not on experimental data for this specific compound.
| Grignard Reagent (RMgX) | Expected Product (after hydrolysis) |
| Methylmagnesium bromide (CH₃MgBr) | 1-(2,4,6-trimethylphenyl)but-2-en-1-one |
| Phenylmagnesium bromide (C₆H₅MgBr) | 1-phenyl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one |
Formation of Amidines and Other Nitrogen-Containing Species
Nitriles can be converted to amidines through various synthetic methods, generally involving the addition of an amine. One common method is the Pinner reaction, where the nitrile is first treated with an alcohol in the presence of a strong acid to form an imidate salt, which then reacts with an amine to give the amidine. organic-chemistry.org Alternatively, direct addition of amines to nitriles can be achieved, often requiring high temperatures or the use of catalysts such as Lewis acids or transition metal complexes. mdpi.comsemanticscholar.org
The reaction of this compound with an amine under appropriate conditions would lead to the formation of the corresponding N-substituted 2,4,6-trimethylcinnamonamidine. The specific conditions would depend on the nucleophilicity of the amine and the desired product.
Table 5: Predicted Methods for Amidine Formation from this compound This table is based on typical results for similar reactions and not on experimental data for this specific compound.
| Reagents | Method | Expected Product |
| 1. HCl, Ethanol2. Ammonia (B1221849) | Pinner Reaction | 2,4,6-Trimethylcinnamonamidine |
| Benzylamine, CuCl | Catalytic Addition | N-benzyl-2,4,6-trimethylcinnamonamidine mdpi.com |
Hydrolytic Transformations to Carboxylic Acid Derivatives
The nitrile functional group in this compound can be hydrolyzed to form the corresponding carboxylic acid, 2,4,6-trimethylcinnamic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide. Continued heating in the basic solution leads to the hydrolysis of the amide, yielding a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to produce the final carboxylic acid product.
In an acidic medium, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers leads to the formation of a protonated amide, which is then hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium (B1175870) ion. Due to the stability of the final ammonium ion, this reaction is typically driven to completion.
| Reaction | Conditions | Product | Yield |
| Alkaline Hydrolysis | 1. NaOH, H₂O/Methanol, Reflux | 2,4,6-Trimethylcinnamic acid | Not Reported |
| 2. H₃O⁺ workup | |||
| Acid Hydrolysis | HCl or H₂SO₄ (aq), Reflux | 2,4,6-Trimethylcinnamic acid | Not Reported |
Reactivity of the α,β-Unsaturated System
The presence of a carbon-carbon double bond conjugated to the electron-withdrawing nitrile group makes the β-carbon of this compound electrophilic. This electronic feature governs the reactivity of the α,β-unsaturated system, making it susceptible to nucleophilic attack in conjugate additions and enabling it to participate in cycloaddition reactions.
Conjugate addition, also known as Michael addition, involves the 1,4-addition of a nucleophile to the α,β-unsaturated system. This type of reaction is particularly effective with soft nucleophiles. For this compound, this would involve the nucleophile attacking the β-carbon, with the resulting negative charge being delocalized onto the nitrile nitrogen. Subsequent protonation yields the saturated addition product.
Common nucleophiles for this transformation include:
Organocuprates (Gilman Reagents): These reagents, such as lithium dimethylcuprate (Li[Cu(CH₃)₂]), are soft organometallic nucleophiles that selectively perform 1,4-addition to α,β-unsaturated systems, introducing an alkyl or aryl group at the β-position.
Thiols: In the presence of a base, thiols form thiolate anions, which are excellent soft nucleophiles for conjugate addition, leading to the formation of β-thioethers.
Enolates: Carbon nucleophiles derived from carbonyl compounds, such as those from malonic esters, can add to the β-position, forming a new carbon-carbon bond.
| Nucleophile | Reagent Example | Product Type |
| Organocuprate | Lithium Dimethylcuprate | β-Alkylated Nitrile |
| Thiolate | Sodium thiophenoxide | β-Thioether Nitrile |
| Enolate | Diethyl malonate / NaOEt | β-Diester Adduct |
This table illustrates representative nucleophiles and the expected product types from conjugate addition to an α,β-unsaturated nitrile like this compound.
The electron-deficient alkene moiety of this compound allows it to function as a dienophile or a dipolarophile in cycloaddition reactions, which are powerful methods for forming cyclic compounds.
In a [4+2] cycloaddition (Diels-Alder reaction) , this compound can react as a dienophile with an electron-rich conjugated diene. The reaction proceeds in a concerted fashion to form a six-membered cyclohexene (B86901) ring. The electron-withdrawing nature of the nitrile group activates the dienophile for this transformation.
In [3+2] cycloadditions (1,3-dipolar cycloadditions) , the molecule acts as a dipolarophile and reacts with a 1,3-dipole, such as a nitrone or an azide, to form a five-membered heterocyclic ring. Research on the closely related compound, (E)-cinnamonitrile, has shown that the reaction with nitrones can be regioselective. rsc.orgjst.go.jp The cycloaddition can occur across the C=C double bond to yield an isoxazolidine (B1194047) or across the C≡N triple bond to form an oxadiazoline. Studies have demonstrated that coordination to a transition metal can selectively direct the cycloaddition to the nitrile group. rsc.org
| Reaction Type | Reactant | Product (from Cinnamonitrile) | Selectivity |
| [3+2] Cycloaddition | N-methyl-C-phenylnitrone | Diastereomeric isoxazolidine-4-carbonitriles | Addition to C=C bond rsc.org |
| [3+2] Cycloaddition | N-methyl-C-phenylnitrone with PtCl₂(cinnamonitrile)₂ | Δ⁴-1,2,4-oxadiazoline complex | Addition to C≡N bond rsc.org |
This table is based on reported findings for (E)-cinnamonitrile, a close structural analog of this compound.
Radical Reactions and Photoredox Catalysis
As an electron-deficient alkene, this compound is a suitable substrate for radical addition reactions. Modern synthetic methods, particularly those employing photoredox catalysis, allow for the generation of radical species under mild conditions, which can then add to the π-system. wpmucdn.comgre.ac.uk
In a typical photoredox-mediated process, a photocatalyst absorbs visible light and becomes excited. This excited-state catalyst can then engage in a single-electron transfer (SET) with a radical precursor to generate a reactive radical intermediate. This radical can then add to the β-position of the electron-deficient alkene in this compound, generating a new radical intermediate centered on the α-carbon. This new radical can be further reduced and protonated or trapped by another species to complete the reaction cycle and form the final product.
This strategy has been used for various transformations of electron-deficient alkenes, including:
Formal Hydrogenation: A hydrogen atom transfer (HAT) from a photoredox-generated species can reduce the double bond. gre.ac.uk
Cross-Coupling: A radical generated from one alkene can add to another, facilitating a C-C bond-forming cross-coupling reaction. wpmucdn.com
Addition of Nucleophiles: Photoredox catalysis can enable the generation of carbon-centered nucleophiles (radical anions) from alkenes, which can then participate in C-C bond-forming reactions. chemrxiv.org
The specific application of these methods to this compound would be expected to follow these established reactivity patterns for electron-deficient alkenes.
Derivatives and Structural Analogues Derived from 2,4,6 Trimethylcinnamonitrile
Synthesis of Saturated and Unsaturated Propyl Amine Derivatives
The conversion of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. For cinnamonitrile (B126248) derivatives like 2,4,6-trimethylcinnamonitrile, this reduction can yield either unsaturated (cinnamylamine) or saturated (phenylpropylamine) derivatives, depending on the reaction conditions and catalyst employed.
The heterogeneous catalytic hydrogenation of nitriles is a widely used method for producing primary amines. bme.hu However, controlling the selectivity of this reaction can be challenging due to the potential formation of secondary and tertiary amines as byproducts. bme.hunih.gov The choice of catalyst and reaction parameters is crucial in directing the outcome. For instance, the liquid-phase hydrogenation of cinnamonitrile has been studied using various supported metal catalysts, including Nickel (Ni), Cobalt (Co), Ruthenium (Ru), and Copper (Cu). conicet.gov.ar While Ni/SiO2 and Co/SiO2 catalysts show high activity for converting cinnamonitrile, they tend to produce only small amounts of the desired unsaturated primary amine, cinnamylamine. conicet.gov.ar In contrast, Cu/SiO2 and Ru/SiO2 catalysts exhibit lower activity but demonstrate higher selectivity towards cinnamylamine. conicet.gov.ar Further optimization using a highly dispersed Cu(11%)/SiO2 catalyst at elevated temperature (403 K) and pressure (40 bar) resulted in a 74% yield of cinnamylamine, with the only significant byproduct being the unsaturated secondary amine, dicinnamylamine. conicet.gov.ar
Another approach involves catalytic transfer hydrogenation. This method has been successfully applied to aromatic nitriles using a 10% palladium on carbon catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen donor, achieving good to excellent yields of primary amines under mild conditions (25–40 °C). bme.hu Additionally, highly dispersed Nickel on Silicon Carbide (Ni/SiC) has been reported as an effective catalyst for the hydrogenation of various nitriles to their corresponding primary amines without the need for ammonia (B1221849) addition, which is often used to suppress byproduct formation. rsc.org
The synthesis of these amine derivatives from this compound can be summarized in the following table:
| Derivative Type | General Structure | Synthesis Method | Key Features |
| Unsaturated Propyl Amine | (2,4,6-trimethylphenyl)-CH=CH-CH2-NH2 | Selective hydrogenation of the nitrile group | Preserves the double bond; requires specific catalysts like Cu/SiO2 or Ru/SiO2. conicet.gov.ar |
| Saturated Propyl Amine | (2,4,6-trimethylphenyl)-CH2-CH2-CH2-NH2 | Complete hydrogenation of both nitrile and double bond | Can be achieved with more active catalysts like Ni/SiO2 or under stronger reaction conditions. |
Preparation of Cinnamimidate Hydrochloride Derivatives
The Pinner reaction is a classic method for converting nitriles into imino ester hydrochlorides, also known as Pinner salts. wikipedia.orgorganic-chemistry.org This reaction involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl) gas. nrochemistry.comyoutube.com The mechanism begins with the protonation of the nitrile by the strong acid, which activates it for nucleophilic attack by the alcohol, ultimately forming the imidate hydrochloride. nih.gov
This reaction is applicable to a wide range of aliphatic and aromatic nitriles. nrochemistry.comyoutube.com For this compound, the reaction with an alcohol (e.g., ethanol) under anhydrous acidic conditions would yield the corresponding ethyl 2,4,6-trimethylcinnamimidate hydrochloride.
Pinner Reaction for this compound: (CH₃)₃C₆H₂-CH=CH-C≡N + C₂H₅OH + HCl → [(CH₃)₃C₆H₂-CH=CH-C(=NH₂⁺)OC₂H₅]Cl⁻
A key consideration for the Pinner reaction is the steric hindrance around the nitrile group. nrochemistry.comyoutube.com The presence of the three methyl groups on the phenyl ring of this compound could potentially slow the reaction rate compared to unsubstituted cinnamonitrile. The reaction is typically carried out at low temperatures to prevent the thermodynamically unstable Pinner salt from decomposing. wikipedia.org
Pinner salts are valuable synthetic intermediates that can be converted into several other functional groups: wikipedia.orgnih.gov
Esters: Hydrolysis with water.
Amidines: Reaction with ammonia or amines.
Orthoesters: Reaction with an excess of alcohol.
Thionoesters: Reaction with hydrogen sulfide.
A Lewis acid-promoted variation of the Pinner reaction offers a milder and more chemoselective alternative for synthesizing esters directly from nitriles and alcohols. nih.gov
| Derivative | Reagents | Reaction | Product |
| Ethyl 2,4,6-trimethylcinnamimidate hydrochloride | This compound, Ethanol, Anhydrous HCl | Pinner Reaction | Imidate Salt |
| Ethyl 2,4,6-trimethylcinnamate | Imidate Salt, Water | Hydrolysis | Ester |
| 2,4,6-Trimethylcinnamamidine | Imidate Salt, Ammonia | Aminolysis | Amidine |
Tailoring Molecular Scaffolds for Specific Chemical Properties
The this compound scaffold can be systematically modified to fine-tune its chemical and physical properties. The primary sites for modification are the nitrile group, the alkene double bond, and the aromatic ring.
Nitrile Group Modification: As discussed, the nitrile can be transformed into amines (primary, secondary), imidates, esters, amidines, and other functionalities. nih.govwikipedia.org Each transformation imparts distinct chemical characteristics. For example, converting the nitrile to a primary amine introduces a basic site, significantly altering the molecule's solubility in aqueous media and its ability to form salts.
Alkene Bond Saturation: The hydrogenation of the carbon-carbon double bond, converting an unsaturated derivative to a saturated one, increases the molecule's flexibility. bme.hu This removes the rigid planarity of the cinnamonitrile backbone, which can be crucial for how the molecule interacts with other chemical species or biological targets.
Aromatic Ring Substitution: While the starting material is defined by the 2,4,6-trimethyl substitution pattern, further modifications to the aromatic ring (e.g., addition of hydroxyl or nitro groups) could be envisioned in more complex syntheses. These substituents would dramatically alter the electronic properties of the entire molecule, influencing the reactivity of the nitrile and alkene groups. Electron-donating groups (like the methyl groups already present) and electron-withdrawing groups affect the susceptibility of the nitrile to either acid- or base-catalyzed reactions. wikipedia.org
By strategically combining these modifications—for example, reducing the nitrile but not the double bond, or converting the nitrile to an ester while retaining the double bond—a diverse library of compounds can be generated from a single starting material. This allows for the precise tailoring of properties such as polarity, basicity, steric bulk, and conformational flexibility.
Applications in Advanced Organic Synthesis
Building Block in Complex Molecule Construction
No specific examples or detailed research findings on the use of 2,4,6-Trimethylcinnamonitrile as a building block for the construction of complex molecules are available in the surveyed literature.
Intermediate in the Synthesis of Functional Organic Compounds
The role of this compound as a distinct intermediate in the synthesis of functional organic compounds is not documented in the available scientific papers.
Role in Stereoselective Chemical Transformations
There is no information available regarding the application or role of this compound in stereoselective chemical transformations.
Computational and Theoretical Investigations
Electronic Structure Elucidation and Quantum Chemical Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of 2,4,6-Trimethylcinnamonitrile. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can provide a detailed picture of the electron distribution within the molecule.
Detailed research findings from quantum chemical analyses could reveal key electronic properties. For instance, the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is critical. The HOMO-LUMO gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. An MEP map for this compound would visualize the electron density around the molecule, highlighting electrophilic and nucleophilic sites. The nitrogen atom of the nitrile group would be expected to show a region of high electron density (a negative potential), making it a likely site for electrophilic attack. Conversely, the aromatic ring and the α,β-unsaturated system could exhibit regions of lower electron density, indicating susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by examining the interactions between filled and vacant orbitals. This analysis can quantify the delocalization of electron density and the strength of hyperconjugative interactions, providing a deeper understanding of the molecule's stability and bonding characteristics.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Calculated Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbitals available to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Reaction Pathway Mapping and Mechanistic Insights
Computational methods are invaluable for mapping potential reaction pathways and elucidating reaction mechanisms. arxiv.org For this compound, this could involve studying its synthesis, degradation, or participation in various chemical transformations.
By calculating the potential energy surface (PES) for a given reaction, chemists can identify the most energetically favorable route from reactants to products. This involves locating transition states (TS), which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.
For example, the synthesis of this compound via a Knoevenagel condensation between 2,4,6-trimethylbenzaldehyde (B22134) and malononitrile (B47326) could be modeled. Computational analysis could compare different catalytic mechanisms, determining which catalyst lowers the activation energy most effectively. Similarly, the hydrolysis of the nitrile group to a carboxylic acid could be investigated, mapping out the stepwise mechanism involving protonation, nucleophilic attack by water, and subsequent rearrangements. arxiv.org
These computational studies provide a level of detail that is often difficult to obtain through experimental means alone. They can reveal fleeting intermediates and complex electronic rearrangements that occur during a chemical reaction.
Table 2: Illustrative Data from a Hypothetical Reaction Pathway Analysis for the Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | This compound + H₂O |
| Transition State 1 | +25.3 | Initial nucleophilic attack of water on the nitrile carbon. |
| Intermediate 1 | +5.2 | Formation of a hydrated intermediate. |
| Transition State 2 | +15.8 | Proton transfer step. |
| Products | -10.7 | 2,4,6-Trimethylcinnamic acid + NH₃ |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. nih.govlumenlearning.comrsc.org Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) and their relative energies. lumenlearning.com
For this compound, key areas of conformational flexibility include the rotation around the single bond connecting the aromatic ring to the vinyl group and the rotation of the methyl groups. By systematically rotating these bonds and calculating the corresponding energy, a potential energy landscape can be generated. This would identify the most stable conformer(s) and the energy barriers between them. Steric hindrance between the ortho-methyl groups and the vinyl cyanide moiety would likely play a significant role in determining the preferred conformation. utdallas.edu
MD simulations can be used to calculate various properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration to understand the molecule's compactness. researchgate.net These simulations can also provide insights into how the molecule might interact with other molecules or surfaces, which is crucial for understanding its behavior in a larger system. nih.gov
Table 3: Example of Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (Ring-Vinyl) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 45° | 0.0 | 75 |
| 2 | 135° | 1.2 | 20 |
| 3 | 0° | 3.5 | 5 |
Emerging Research Frontiers and Future Prospects
Development of Novel Catalytic Cycles and Reagents
The synthesis of α,β-unsaturated nitriles like 2,4,6-trimethylcinnamonitrile has traditionally relied on established reactions such as the Knoevenagel condensation, the Wittig reaction, and hydrocyanation. Future research is poised to develop novel catalytic cycles that offer greater efficiency, selectivity, and sustainability.
One promising avenue is the refinement of the Knoevenagel condensation , which typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. For this compound, this would involve the condensation of 2,4,6-trimethylbenzaldehyde (B22134) with a nitrile-containing active methylene compound like malononitrile (B47326). While classic approaches utilize basic catalysts, emerging research focuses on heterogeneous catalysts, such as functionalized mesoporous silica and metal-organic frameworks (MOFs), which offer advantages in terms of catalyst recovery and reusability. researchgate.net For instance, amino-bifunctional frameworks have demonstrated high catalytic activity under mild, solvent-free conditions, which could be adapted for the synthesis of this compound. researchgate.net The development of solid base catalysts, like hydrotalcites, also presents a green chemistry approach to this synthesis. beilstein-journals.org
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, provide another key route to cinnamonitriles. researchgate.netresearchgate.net These reactions involve the coupling of a carbonyl compound with a phosphorus ylide or a phosphonate (B1237965) carbanion. Future research in this area is directed towards the development of catalytic Wittig reactions to reduce the stoichiometric use of phosphine reagents, which generate triphenylphosphine oxide as a difficult-to-remove byproduct. Furthermore, enhancing the stereoselectivity of the Wittig reaction to favor either the (E) or (Z)-isomer of this compound through ligand design and reaction engineering is a significant goal.
Hydrocyanation offers a direct method for the conversion of alkenes to nitriles. youtube.comrsc.org For the synthesis of this compound, this would likely involve the hydrocyanation of a corresponding substituted styrene derivative. Advances in this field are focused on the development of safer, cyanide-free protocols and the use of asymmetric catalysis to produce enantiomerically enriched nitriles. rsc.orgyoutube.com Dual catalytic systems, for example combining palladium and copper catalysis, are being explored to achieve hydrocyanation under milder conditions. youtube.com
| Synthetic Route | Precursors | Potential Catalyst/Reagent Advancements |
| Knoevenagel Condensation | 2,4,6-Trimethylbenzaldehyde, Malononitrile | Heterogeneous catalysts (MOFs, functionalized silica), solid bases (hydrotalcites) |
| Wittig/HWE Reaction | 2,4,6-Trimethylbenzaldehyde, Cyanomethylphosphonate | Catalytic Wittig systems, stereoselective ylides |
| Hydrocyanation | Substituted Styrene Derivative | Cyanide-free protocols, asymmetric catalysis, dual catalytic systems |
Exploration of Bio-inspired and Sustainable Synthesis Routes
The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on renewable feedstocks, mild reaction conditions, and the reduction of hazardous waste. Bio-inspired and sustainable routes for the synthesis of this compound are a key area of future research.
Enzymatic synthesis represents a powerful tool for green chemistry. Enzymes such as aldoxime dehydratases have been shown to catalyze the cyanide-free synthesis of nitriles from aldoximes under mild, aqueous conditions. nih.govresearchgate.net This biocatalytic approach could be applied to the synthesis of this compound by first converting 2,4,6-trimethylbenzaldehyde to its corresponding aldoxime, followed by enzymatic dehydration. Researchers have also discovered that galactose oxidase exhibits a promiscuous catalytic activity, enabling the one-pot transformation of alcohols into nitriles using molecular oxygen and ammonia (B1221849), which could be a highly sustainable route. ucc.ie
The use of sustainable solvents and catalysts is another important aspect of green synthesis. Deep eutectic solvents (DESs) and ionic liquids (ILs) are being explored as environmentally friendly reaction media and catalysts for nitrile synthesis from aldehydes. magritek.comsquarespace.com These solvents can facilitate the reaction of aldehydes with hydroxylamine (B1172632) hydrochloride to produce nitriles in high yields without the need for toxic reagents or harsh conditions. youtube.combeilstein-journals.org Such methods are highly adaptable for the synthesis of a wide range of aromatic nitriles, including this compound.
| Sustainable Approach | Key Features | Potential Application to this compound |
| Enzymatic Synthesis | Mild, aqueous conditions; cyanide-free | Conversion of 2,4,6-trimethylbenzaldehyde-derived aldoxime using aldoxime dehydratase. |
| Galactose Oxidase Catalysis | One-pot conversion of alcohols to nitriles; uses O2 and NH3 | Direct synthesis from 2,4,6-trimethylbenzyl alcohol. |
| Deep Eutectic Solvents (DESs) | Biodegradable, low-cost, non-toxic | Use as both catalyst and solvent for the reaction of 2,4,6-trimethylbenzaldehyde. |
| Ionic Liquids (ILs) | Recyclable, tunable properties | Facilitating the conversion of 2,4,6-trimethylbenzaldehyde to the nitrile. |
Integration into Novel Functional Organic Materials
The unique electronic and structural properties of cinnamonitrile (B126248) derivatives make them attractive building blocks for a variety of functional organic materials. The incorporation of the 2,4,6-trimethylphenyl group could further enhance these properties through steric and electronic effects.
In the field of organic electronics , conjugated organic molecules are utilized in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The extended π-system of cinnamonitrile, when incorporated into larger conjugated structures, can influence charge transport and photophysical properties. ntu.edu.sg The bulky trimethylphenyl group in this compound could be leveraged to control intermolecular packing in the solid state, a critical factor for charge mobility in organic semiconductors. rsc.org
The electron-withdrawing nature of the nitrile group and the extended conjugation in cinnamonitriles suggest potential for applications in nonlinear optics (NLO) . nih.govjhuapl.edu Organic materials with large second or third-order NLO responses are sought after for applications in optical communications and data storage. The specific substitution pattern of this compound could be tuned to optimize its hyperpolarizability.
Furthermore, the cinnamonitrile moiety could be incorporated into thermoresponsive polymers . rsc.orgrsc.org These "smart" materials exhibit a reversible phase transition in response to temperature changes and have applications in areas like drug delivery and smart surfaces. youtube.comnih.govyoutube.com The hydrophobicity of the trimethylphenyl group could be used to fine-tune the lower critical solution temperature (LCST) of such polymers.
| Material Class | Potential Application | Role of this compound |
| Organic Electronics | OLEDs, OFETs | Control of solid-state packing and photophysical properties. |
| Nonlinear Optical Materials | Optical switching, data storage | Contribution to high hyperpolarizability. |
| Thermoresponsive Polymers | Drug delivery, smart surfaces | Tuning of the lower critical solution temperature (LCST). |
Advanced Spectroscopic Characterization Techniques for Reaction Monitoring
The optimization of synthetic routes to this compound will be greatly facilitated by the use of advanced spectroscopic techniques for real-time reaction monitoring. In-situ monitoring provides valuable kinetic and mechanistic data that can be used to improve reaction efficiency and product selectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions. magritek.comyoutube.com Benchtop NMR spectrometers are becoming increasingly common in research laboratories, allowing for the continuous tracking of reactant consumption and product formation. youtube.com For the synthesis of this compound via a Wittig-type reaction, ¹H NMR could be used to monitor the disappearance of the aldehydic proton of 2,4,6-trimethylbenzaldehyde and the appearance of the vinylic protons of the product. magritek.comsquarespace.com Predicted ¹³C NMR chemical shifts can aid in the structural confirmation of the final product. oregonstate.edunmrdb.orghuji.ac.il
Fourier-Transform Infrared (FTIR) spectroscopy is another valuable technique for in-situ reaction monitoring. youtube.com The progress of a Knoevenagel condensation to form this compound could be followed by observing the disappearance of the carbonyl (C=O) stretching vibration of the starting aldehyde and the appearance of the nitrile (C≡N) and alkene (C=C) stretching vibrations of the product. researchgate.netresearchgate.netbiointerfaceresearch.com The nitrile stretch is particularly characteristic and appears in a relatively uncongested region of the IR spectrum. researchgate.netchemicalbook.com
| Spectroscopic Technique | Information Provided | Application to this compound Synthesis |
| ¹H NMR Spectroscopy | Quantitative analysis of reactants and products | Monitoring the conversion of the aldehyde in a Wittig or Knoevenagel reaction. |
| ¹³C NMR Spectroscopy | Structural confirmation of the product | Identification of all carbon atoms in the final molecule. |
| In-situ FTIR Spectroscopy | Real-time tracking of functional group changes | Observing the disappearance of the C=O stretch and the appearance of the C≡N stretch. |
| Raman Spectroscopy | Complementary vibrational information | Monitoring reactions in situ, particularly for mechanochemical synthesis. beilstein-journals.orgbeilstein-journals.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4,6-Trimethylcinnamonitrile, and how can purity be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions using precursors like 2,4,6-trimethylbenzaldehyde and cyanoacetic acid. Catalytic methods, such as rhodium-catalyzed multicomponent reactions, may enhance yield . Purification typically involves recrystallization or column chromatography. Validate purity using HPLC (≥99% purity threshold) and characterize via FT-IR (C≡N stretch ~2200 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm) .
Q. What analytical techniques are recommended for structural elucidation and quantification?
- Methodology : Use GC-MS (electron ionization mode, m/z 185 [M]⁺) for quantification in biological matrices. For structural confirmation, HRMS (exact mass: 185.1314 g/mol) and X-ray crystallography (if crystalline) provide definitive data. Cross-validate with UV-Vis spectroscopy (λmax ~270 nm for conjugated systems) .
Q. How should researchers handle this compound to ensure safety?
- Protocol : Classified as a skin/eye irritant (GHS Category 2). Use nitrile gloves , fume hoods , and PPE . In case of exposure, rinse with water for 15 minutes and consult safety data sheets (SDS) for disposal (incineration at >1000°C recommended) .
Advanced Research Questions
Q. How do solvent polarity and catalytic conditions influence the reaction kinetics of this compound synthesis?
- Experimental Design : Perform kinetic studies in solvents like acetonitrile (polar aprotic) vs. toluene (nonpolar). Monitor reaction progress via in-situ FT-IR or HPLC . Catalysts like Rh(I) complexes increase reaction rates by stabilizing intermediates (e.g., enolate formation). Compare activation energies (Ea) using the Arrhenius equation .
Q. What computational models explain the electronic structure and reactivity of this compound?
- Methodology : Use DFT calculations (B3LYP/6-311+G(d,p)) to map frontier orbitals (HOMO-LUMO gap ~4.5 eV). Analyze charge distribution via Mulliken charges ; the cyano group acts as an electron-withdrawing moiety, directing electrophilic substitution to the para position. Validate with TD-DFT for UV spectral predictions .
Q. Why might discrepancies arise in photoluminescence data for this compound derivatives?
- Data Contradiction Analysis : Discrepancies often stem from solvent effects (e.g., acetonitrile vs. hexane) or aggregation-induced emission (AIE). Conduct steady-state/time-resolved fluorescence in degassed solvents to exclude oxygen quenching. Compare with cyclic voltammetry (redox potentials) to correlate excited-state behavior .
Q. How can this compound be integrated into multicomponent reactions for pharmaceutical intermediates?
- Application : Utilize Ugi-azide or Passerini reactions to synthesize tetrazole or α-acyloxyamide derivatives. Optimize stoichiometry (1:1:1 ratio) and temperature (60–80°C). Characterize products via LC-MS/MS and evaluate bioactivity (e.g., antimicrobial assays against S. aureus) .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
